molecular formula C18H17ClN4O2 B5601124 1-(4-CHLOROPHENYL)-3-METHYL-3-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA

1-(4-CHLOROPHENYL)-3-METHYL-3-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA

Cat. No.: B5601124
M. Wt: 356.8 g/mol
InChI Key: NUDAKVNUEROINC-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-3-METHYL-3-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-3-METHYL-3-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenyl isocyanate with a suitable amine to form the corresponding urea derivative. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-3-METHYL-3-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-CHLOROPHENYL)-3-METHYL-3-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-3-METHYL-3-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-CHLOROPHENYL)-3-METHYL-3-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-methyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-12-3-5-13(6-4-12)17-21-16(25-22-17)11-23(2)18(24)20-15-9-7-14(19)8-10-15/h3-10H,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDAKVNUEROINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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